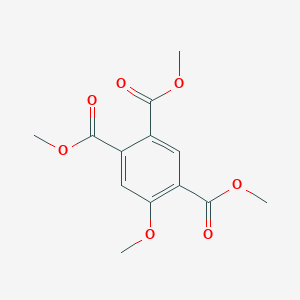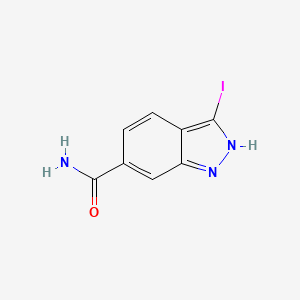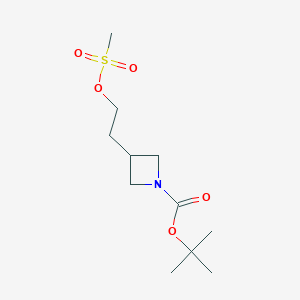
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((metilsulfonil)oxi)etil)azetidina-1-carboxilato de terc-butilo: es un compuesto químico con la fórmula molecular C11H21NO5S. Es un polvo blanco a amarillo claro o un sólido cristalino. Este compuesto se utiliza como intermedio en la síntesis orgánica y tiene aplicaciones en diversos campos, incluidos los farmacéuticos y la ciencia de los materiales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-(2-((metilsulfonil)oxi)etil)azetidina-1-carboxilato de terc-butilo típicamente implica la reacción de 3-azetidinacarboxilato de terc-butilo con cloruro de metilsulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras y a bajas temperaturas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y solventes de grado industrial, y las condiciones de reacción se optimizan para la producción a gran escala. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada .
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-(2-((metilsulfonil)oxi)etil)azetidina-1-carboxilato de terc-butilo se somete a diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila donde el grupo metilsulfonilo se reemplaza por otros nucleófilos.
Reacciones de reducción: El compuesto se puede reducir para formar diferentes derivados, dependiendo de los agentes reductores utilizados.
Reacciones de oxidación: El compuesto se puede oxidar para formar derivados de sulfona.
Reactivos y condiciones comunes:
Sustitución nucleófila: Los reactivos comunes incluyen azida de sodio, tiocianato de potasio y otros nucleófilos. Las reacciones se llevan a cabo típicamente en solventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperoxibenzoico (m-CPBA).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleófila con azida de sodio puede producir derivados de azida, mientras que la reducción con LiAlH4 puede producir derivados de amina .
Aplicaciones Científicas De Investigación
Química: En química, el 3-(2-((metilsulfonil)oxi)etil)azetidina-1-carboxilato de terc-butilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Es particularmente útil en la síntesis de compuestos heterocíclicos y espirociclos .
Biología: En la investigación biológica, este compuesto se utiliza para estudiar mecanismos enzimáticos e interacciones proteicas. Se puede utilizar como sustrato o inhibidor en ensayos enzimáticos .
Medicina: En la industria farmacéutica, el 3-(2-((metilsulfonil)oxi)etil)azetidina-1-carboxilato de terc-butilo se utiliza como intermedio en la síntesis de varios fármacos. Es particularmente útil en el desarrollo de agentes antivirales y anticancerígenos .
Industria: En aplicaciones industriales, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Se utiliza como precursor para la síntesis de polímeros y otros materiales avanzados .
Mecanismo De Acción
El mecanismo de acción del 3-(2-((metilsulfonil)oxi)etil)azetidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como electrófilo, reaccionando con nucleófilos en sistemas biológicos. Esta interacción puede inhibir la actividad enzimática o interrumpir las interacciones proteína-proteína, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares:
- 3-(metilsulfonil)oxi-1-azetanocarboxilato de terc-butilo
- 2-(((metilsulfonil)oxi)metil)azetidina-1-carboxilato de terc-butilo
- 3-(2-etoxi-2-oxoetilidene)azetidina-1-carboxilato de terc-butilo
Comparación: El 3-(2-((metilsulfonil)oxi)etil)azetidina-1-carboxilato de terc-butilo es único debido a su patrón de sustitución específico, que imparte reactividad y propiedades distintas. En comparación con compuestos similares, ofrece un equilibrio de estabilidad y reactividad, lo que lo convierte en un intermedio versátil en la síntesis orgánica .
Propiedades
Fórmula molecular |
C11H21NO5S |
|---|---|
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-7-9(8-12)5-6-16-18(4,14)15/h9H,5-8H2,1-4H3 |
Clave InChI |
JVIDYAXZPMXQIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






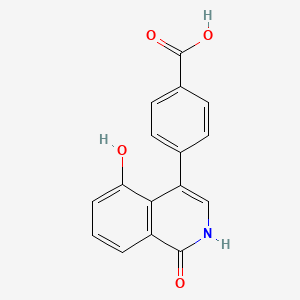
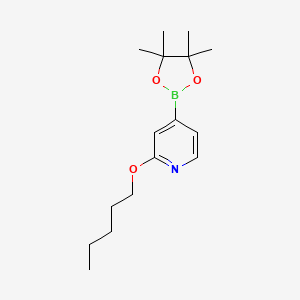



![Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842017.png)


